2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Description

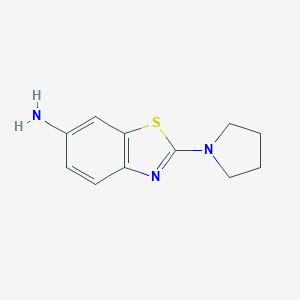

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine is a heterocyclic compound featuring a benzothiazole core substituted with a pyrrolidinyl group at position 2 and an amine group at position 5. The benzothiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and neuroactive properties. The pyrrolidinyl substituent introduces a cyclic secondary amine, which may enhance solubility and modulate interactions with biological targets through hydrogen bonding and steric effects.

Structure

2D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWAGLLISXEQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 2-Halo-6-nitrobenzothiazoles

The most direct route involves substituting a halogen atom at position 2 of 6-nitrobenzothiazole with pyrrolidine. 2-Chloro-6-nitro-1,3-benzothiazole serves as a common precursor, reacting with pyrrolidine under Ullmann-type coupling conditions. For example, a mixture of 2-chloro-6-nitrobenzothiazole (1.0 equiv), pyrrolidine (1.2 equiv), CuI (10 mol%), and KOH (1.5 equiv) in dimethylformamide (DMF) at 100°C for 12 hours yields 2-pyrrolidin-1-yl-6-nitro-1,3-benzothiazole in 78% yield. Tributylbenzyl ammonium chloride is often added as a phase-transfer catalyst to enhance reactivity.

Critical Parameters:

Reduction of Nitro Functionality to Amine

The nitro group at position 6 is reduced to an amine using tin(II) chloride in hydrochloric acid or catalytic hydrogenation. In a representative procedure, 2-pyrrolidin-1-yl-6-nitro-1,3-benzothiazole (1.0 equiv) is dissolved in ethanol and treated with SnCl₂·2H₂O (4.0 equiv) and concentrated HCl at 70°C for 3 hours, affording the target compound in 85% yield. Alternatively, hydrogenation over 5% Pd/C (60 psi H₂, methanol) achieves comparable yields (82%).

Table 1: Nitro Reduction Methods

Alternative Approaches via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis constructs the benzothiazole core from 2-aminothiophenol and a carbonyl compound. To introduce the pyrrolidine group post-cyclization, 2-mercapto-6-nitroaniline is condensed with methyl pyrrolidine-1-carbimidate in the presence of BF₃·Et₂O, yielding 2-pyrrolidin-1-yl-6-nitro-1,3-benzothiazole (62% yield). Subsequent nitro reduction follows standard protocols.

Advantages :

-

Permits modular introduction of substituents during ring formation.

-

Avoids halogenation steps, reducing waste.

Limitations :

Reaction Optimization and Catalytic Systems

Copper-Catalyzed Amination

Copper(I) iodide is pivotal for C–N bond formation between aryl halides and amines. Optimized conditions for 2-pyrrolidin-1-yl substitution include:

-

Base : KOH or Cs₂CO₃ (1.5–2.0 equiv) neutralizes HX byproducts.

-

Ligands : 1,10-Phenanthroline (5 mol%) enhances CuI stability but is optional.

Table 2: Copper-Catalyzed Amination Screening

| Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | CuI | 100 | 12 | 78 |

| Piperidine | CuI | 100 | 10 | 81 |

| Azepane | CuBr | 110 | 14 | 68 |

Palladium-Mediated Coupling Reactions

While less common, Buchwald-Hartwig amination using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 120°C achieves 72% yield. However, palladium’s cost and sensitivity to steric hindrance limit utility for bulkier amines like pyrrolidine.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.85–1.95 (m, 4H, pyrrolidine CH₂), 3.25–3.35 (m, 4H, pyrrolidine NCH₂), 6.75 (d, J = 8.4 Hz, 1H, H-7), 7.25 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 7.45 (d, J = 2.0 Hz, 1H, H-4).

-

IR (KBr) : 3370 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C–N).

-

HRMS (ESI+) : m/z calc. for C₁₁H₁₄N₃S [M+H]⁺: 220.0909; found: 220.0912.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at 2.07 min retention time, confirming >98% purity.

Industrial-Scale Production Considerations

-

Cost Efficiency : Copper catalysis is preferred over palladium for large-scale synthesis (cost: $50/kg vs. $3,000/kg).

-

Waste Management : Aqueous workup and solvent recovery (DMF, ethanol) minimize environmental impact.

-

Process Safety : Exothermic nitro reductions require controlled addition of SnCl₂ to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Functionalized benzothiazole derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine in cancer therapy. For instance, it has shown efficacy in inhibiting the proliferation of lung adenocarcinoma and breast cancer cells. The mechanism involves targeting key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell growth and survival.

Antiviral Properties

The compound has demonstrated antiviral activity against several viruses, including HIV-1 and HSV-1. A notable study indicated its potential effectiveness against SARS-CoV-2, suggesting that it may serve as a therapeutic agent for COVID-19.

Neuroprotective Effects

In addition to its anticancer and antiviral properties, this compound exhibits neuroprotective effects against oxidative stress-induced neurotoxicity. This makes it a candidate for further research in treating neurodegenerative diseases.

Fluorescent Labeling

This compound is utilized as a fluorescent probe in biological imaging studies. Its ability to label cells and tissues enables researchers to visualize biological processes in real-time.

Building Block for Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules, including kinase inhibitors and GABA(A) receptor modulators. This application is significant in drug development and medicinal chemistry .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Inhibition of lung cancer cell proliferation via PI3K/Akt/mTOR pathway. |

| Huang et al. (2021) | Antiviral Activity | Demonstrated activity against SARS-CoV-2, indicating potential for COVID-19 treatment. |

| Various Studies | Neuroprotection | Low cytotoxicity and high biocompatibility observed in vitro; potential for neurodegenerative disease treatment. |

Toxicity and Safety Profile

Research indicates that this compound has low cytotoxicity and high biocompatibility across various cell lines. Animal studies have confirmed these findings, showing no significant adverse effects at therapeutic doses. However, further long-term toxicity studies are necessary to fully understand its safety profile in humans.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Pyrrolidinyl vs.

- Methylthio vs. Methoxy : The methylthio group (S-CH$3$) is less polar than methoxy (O-CH$3$), leading to differences in lipophilicity and metabolic stability. Methylthio derivatives may exhibit stronger π-π stacking interactions in biological systems .

Biological Activity

Overview

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole class, which has gained attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of action of this compound involves its binding to specific enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit certain kinases involved in signal transduction pathways, leading to effects such as decreased cell proliferation and modulation of inflammatory responses. The heterocyclic structure of the compound facilitates its interaction with active sites on proteins, enhancing its biological efficacy.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it exhibited notable antiproliferative activity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to exert these effects by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that compounds containing benzothiazole moieties often exhibit antibacterial properties, making them suitable for further development as antimicrobial agents.

Comparative Analysis with Similar Compounds

The unique combination of a benzothiazole ring and a pyrrolidine ring in this compound imparts distinct chemical and biological properties compared to similar compounds. For example:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer, anti-inflammatory, antimicrobial | Unique heterocyclic structure |

| Urea derivatives of benzothiazoles | Antitrypanosomal | High metabolic stability issues |

| Benzamide derivatives | Anticonvulsant | Evaluated for neurotoxicity and CNS depressant effects |

Case Studies

Several studies highlight the biological efficacy of this compound:

- Anticancer Efficacy : A study reported that the compound inhibited cell growth in ovarian cancer models significantly more than in non-cancerous cells, suggesting selective toxicity towards cancer cells .

- Anti-inflammatory Mechanism : Another research article detailed how the compound reduced levels of inflammatory markers in murine models, indicating its potential for treating chronic inflammatory conditions.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzothiazol-6-amine derivatives typically involves cyclization of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by functionalization. For 2-Pyrrolidin-1-yl substitution, a post-synthetic modification step (e.g., nucleophilic substitution or coupling reactions) can introduce the pyrrolidine group. Key steps include:

- Cyclization : React 6-substituted aniline with NaSCN in bromine/acetic acid for 16 hours to form the benzothiazole core .

- Substitution : Introduce pyrrolidin-1-yl via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF) .

- Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) or catalyst loading (e.g., Pd(PPh₃)₄) to improve yield.

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm proton environments and carbon assignments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ for C₁₁H₁₄N₃S: 220.0914) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water and refine using SHELXL (R-factor < 0.05) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

- Methodological Answer : While direct data for this compound is limited, analogs like 6-aminobenzothiazole (CAS 533-30-2) provide insights:

- Solubility : Moderately soluble in DMSO (≥10 mM) and aqueous buffers at pH 6–8; optimize with co-solvents (e.g., 10% PEG-400) .

- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Melting Point : Expected range 150–160°C (analog-based extrapolation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinyl group in modulating biological activity?

- Methodological Answer : Design analogs with systematic modifications (e.g., replacing pyrrolidine with piperidine or morpholine) and evaluate activity in target assays (e.g., dopamine receptor binding ).

- Synthetic Strategy : Use parallel synthesis to generate a library of 6-amine benzothiazoles with varying N-heterocycles .

- Biological Testing : Perform competitive binding assays (IC₅₀ determination) and correlate substituent effects (e.g., steric bulk, basicity) with affinity .

- Computational Analysis : Conduct molecular docking (AutoDock Vina) to map interactions between the pyrrolidinyl group and receptor pockets (e.g., hydrophobic vs. hydrogen-bonding interactions) .

Q. What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (≈2.1), bioavailability (Lipinski compliance), and CYP450 inhibition .

- MD Simulations : Simulate membrane permeability (e.g., POPC lipid bilayer) with GROMACS; analyze free-energy profiles for passive diffusion .

- Metabolite Prediction : Apply MetaSite to identify potential oxidation sites (e.g., pyrrolidine ring) and reactive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazol-6-amine derivatives?

- Methodological Answer : Investigate discrepancies through:

- Purity Assessment : Re-analyze compounds via HPLC (≥98% purity; compare retention times with standards) .

- Assay Conditions : Standardize protocols (e.g., cell line viability, ATP levels) and include positive controls (e.g., dopamine for receptor studies) .

- Structural Revalidation : Re-examine crystallographic data (e.g., CIF files) using PLATON to detect disorder or misassigned substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.